molecular formula C17H14N4O2 B5525212 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide

Cat. No.: B5525212
M. Wt: 306.32 g/mol
InChI Key: BHHPWNYHYGHNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.11167570 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Selective Receptor Antagonists : Researchers have synthesized derivatives that exhibit potent and selective antagonistic activities on specific receptors, showing promise for therapeutic applications such as anxiolytic agents (Cosford et al., 2003).
  • Novel Synthetic Routes : A general synthesis route for a novel class of pyridazin-3-one derivatives has been established, demonstrating the compound's utility in generating a variety of structurally diverse molecules with potential biological activities (Ibrahim & Behbehani, 2014).
  • Catalytic Applications : Divergent palladium iodide-catalyzed multicomponent carbonylative approaches have been utilized to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the compound's versatility in organic synthesis (Mancuso et al., 2014).

Biological and Pharmacological Applications

  • Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These derivatives exhibited antimicrobial and antioxidant activity, indicating their potential in drug development (Flefel et al., 2018).
  • Antimicrobial and Antioxidant Activities : Research has also focused on the synthesis of various derivatives that display significant antimicrobial and antioxidant properties, further illustrating the compound's utility in creating new therapeutic agents (Abou-Elmagd et al., 2015).

Mechanism of Action

The mechanism of action of pyridazinyl compounds can vary widely depending on their specific structure and the biological target. Some pyridazinyl compounds have been shown to inhibit certain enzymes, which can lead to various pharmacological effects .

Safety and Hazards

The safety and hazards associated with a specific pyridazinyl compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions in the study of pyridazinyl compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the pyridazine scaffold .

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-12-7-8-16(21-20-12)23-15-6-2-4-13(10-15)17(22)19-14-5-3-9-18-11-14/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPWNYHYGHNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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